molecular formula C8H16ClNO B1395231 2-Isopropylpiperidin-4-one hydrochloride CAS No. 362707-26-4

2-Isopropylpiperidin-4-one hydrochloride

Cat. No.: B1395231
CAS No.: 362707-26-4
M. Wt: 177.67 g/mol
InChI Key: QRVQNZZBPKWWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropylpiperidin-4-one hydrochloride is an organic compound with the molecular formula C8H16ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylpiperidin-4-one hydrochloride typically involves the condensation of appropriate ketones with amines under controlled conditions. One common method involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed in ethanol to form the piperidinone derivative . The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often require the presence of a base such as triethylamine to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperidinones, which can be further utilized in various chemical syntheses and pharmaceutical applications.

Scientific Research Applications

2-Isopropylpiperidin-4-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Isopropylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors and enzymes involved in metabolic pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its isopropyl group and hydrochloride salt form enhance its solubility and stability, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2-propan-2-ylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-6(2)8-5-7(10)3-4-9-8;/h6,8-9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVQNZZBPKWWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697234
Record name 2-(Propan-2-yl)piperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362707-26-4
Record name 2-(Propan-2-yl)piperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylpiperidin-4-one hydrochloride
Reactant of Route 2
2-Isopropylpiperidin-4-one hydrochloride
Reactant of Route 3
2-Isopropylpiperidin-4-one hydrochloride
Reactant of Route 4
2-Isopropylpiperidin-4-one hydrochloride
Reactant of Route 5
2-Isopropylpiperidin-4-one hydrochloride
Reactant of Route 6
2-Isopropylpiperidin-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.